3,4-Diethylpyrrolidine
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Overview
Description
3,4-Diethylpyrrolidine is an organic compound with the molecular formula C8H17N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two ethyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
3,4-Diethylpyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide range of pharmacological activities . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Pyrrolidine derivatives have been found to affect various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of 3,4-dibromobutane with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,4-diethylpyrrole. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The hydrogenation reaction converts the pyrrole ring into a pyrrolidine ring, yielding this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
3,4-Diethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Comparison with Similar Compounds
Pyrrolidine: The parent compound of 3,4-Diethylpyrrolidine, lacking the ethyl substituents.
3,4-Dimethylpyrrolidine: Similar structure with methyl groups instead of ethyl groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of ethyl groups at the 3 and 4 positions of the pyrrolidine ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
3,4-diethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7-5-9-6-8(7)4-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALSSHTYKJPVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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